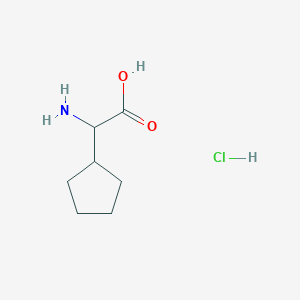

2-Amino-2-cyclopentylacetic acid hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

Core Structural Features

2-Amino-2-cyclopentylacetic acid hydrochloride (C₇H₁₄ClNO₂) consists of a cyclopentane ring fused to a glycine backbone, with an amino group (-NH₂) and carboxylic acid (-COOH) functional groups at the α-carbon position. The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents. The molecule’s stereochemical configuration is defined by the (2S) absolute configuration at the chiral α-carbon, confirmed via X-ray crystallography and optical rotation studies.

The cyclopentyl group adopts a puckered conformation, with bond angles averaging 108° for the five-membered ring. This non-planar structure induces steric hindrance, stabilizing the molecule’s equatorial conformation in solution. The SMILES notation C1CCC(C1)[C@@H](C(=O)O)N.Cl explicitly defines the stereochemistry and connectivity.

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular weight | 179.64 g/mol | |

| Chiral centers | 1 (2S configuration) | |

| Rotatable bonds | 2 | |

| Hydrogen bond donors | 2 (NH₂, COOH) |

Properties

IUPAC Name |

2-amino-2-cyclopentylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6(7(9)10)5-3-1-2-4-5;/h5-6H,1-4,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNHAZOKLXWGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503619-25-8 | |

| Record name | 2-amino-2-cyclopentylacetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopentylacetic acid hydrochloride typically involves the following steps:

Amination: The addition of an amino group to the cyclopentylated intermediate.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process involves:

Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors are used.

Temperature and Pressure Control: Precise control of temperature and pressure is essential to ensure high yield and purity.

Purification: The final product is purified using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopentylacetic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Cyclopentanone derivatives.

Reduction Products: Cyclopentanol derivatives.

Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Neurobiology and Peptide Analogues

The compound is utilized in the synthesis of peptide analogues, particularly those mimicking neuropeptides. These analogues are instrumental in studying neuropeptide Y (NPY) pathways, which are significant in regulating appetite, anxiety, and circadian rhythms. Research indicates that derivatives of 2-amino-2-cyclopentylacetic acid can enhance the stability and bioactivity of these peptides, making them valuable for therapeutic applications related to metabolic disorders and anxiety .

Fatty Acid Receptor Modulation

Recent studies have identified 2-amino-2-cyclopentylacetic acid hydrochloride as a potential modulator of free fatty acid receptors (FFA2). These receptors play a critical role in metabolic processes and inflammation. Compounds derived from this amino acid have shown promise as antagonists that can inhibit inflammatory responses, thus offering therapeutic potential for conditions like rheumatoid arthritis and inflammatory bowel disease .

Synthetic Pathways

The synthesis of this compound involves several chemical reactions, including the use of coupling reagents that facilitate peptide bond formation. The compound's unique cyclopentyl structure contributes to its conformational properties, which are crucial for its biological activity .

Conformational Studies

Conformational investigations reveal that the cyclopentyl moiety influences the spatial arrangement of the amino acid, enhancing its interaction with biological targets. This property is particularly relevant in drug design where conformational flexibility can affect binding affinity and specificity .

Case Study: NPY Analogues

In a study examining NPY analogues containing 2-amino-2-cyclopentylacetic acid, researchers found that modifications to the cyclopentyl group significantly impacted the peptides' biological activity. These findings suggest that careful structural modifications can lead to compounds with enhanced efficacy in modulating neuropeptide signaling pathways .

Case Study: Inflammatory Response Inhibition

Another investigation focused on the effects of 2-amino-2-cyclopentylacetic acid derivatives on neutrophil activation. The results indicated that certain derivatives could effectively inhibit propionate-induced neutrophil migration, highlighting their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopentylacetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-2-methylpropanoic acid hydrochloride

- 2-Amino-2-phenylacetic acid hydrochloride

- 2-Amino-2-(2-methylpropyl)acetic acid hydrochloride

Uniqueness

2-Amino-2-cyclopentylacetic acid hydrochloride is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Biological Activity

2-Amino-2-cyclopentylacetic acid hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry, biochemistry, and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl side chain, which imparts unique steric and electronic properties compared to other amino acids. Its chemical structure is characterized by the following functional groups:

- Amino group : Capable of forming hydrogen bonds.

- Carboxylic acid group : Participates in ionic interactions.

These functional groups enable the compound to interact with various biological targets, influencing enzyme activity and receptor modulation.

The biological activity of this compound is primarily attributed to its role as a ligand for specific receptors and enzymes. The interactions can modulate biological pathways leading to various physiological effects:

- Enzyme Modulation : The compound can influence the activity of enzymes involved in metabolic pathways.

- Receptor Interaction : It acts on neurotransmitter receptors, potentially affecting cognitive functions and mood regulation.

1. Medicinal Chemistry

Research has indicated that this compound may serve as a precursor for drug development. Its structural properties allow it to be used in synthesizing compounds with therapeutic potential, particularly in the treatment of neurological disorders due to its interaction with glycine receptors.

2. Neuropharmacology

As a glycine derivative, this compound may influence neurotransmission and has been studied for its effects on cognitive performance, mood stabilization, and sleep regulation. It may also play a role in the secretion of anabolic hormones during stress-related tasks .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Neurotransmitter Modulation : A study highlighted its potential to enhance the effects of glycine at glycine receptors, suggesting implications for anxiety and depression treatments .

- Synthesis and Characterization : Research focused on optimizing synthesis techniques for derivatives of this compound, revealing its utility in creating novel therapeutic agents with improved efficacy and specificity .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (2S)-2-Amino-2-methylpropanoic acid | Contains a branched alkyl side chain | Modulates similar pathways but less effective at glycine receptor interaction |

| (2S)-2-Amino-2-phenylacetic acid | Features a phenyl group | Different binding properties affecting receptor affinity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-2-cyclopentylacetic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclopentyl precursors may react with bromoacetic acid derivatives under basic conditions (e.g., NaHCO₃) to form the cyclopentyl-acetic acid backbone. Subsequent amination with NH₃ or protected amine reagents (e.g., Boc-anhydride) followed by HCl treatment yields the hydrochloride salt . Key variables include solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and stoichiometric ratios of reagents. Yield optimization often requires monitoring by TLC or HPLC .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare and NMR peaks to computational predictions (e.g., PubChem data ). The cyclopentyl group’s protons typically resonate at δ 1.5–2.5 ppm.

- Mass spectrometry (MS) : Confirm molecular weight (e.g., 193.6 g/mol for the free base) and fragmentation patterns.

- X-ray crystallography : Resolve stereochemistry if chiral centers are present .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.

- First-aid : For skin contact, rinse with water for 15 minutes; if ingested, seek immediate medical attention due to potential CNS effects .

Advanced Research Questions

Q. How does the cyclopentyl group influence the compound’s bioactivity compared to cyclohexyl or cyclopropyl analogues?

- Methodological Answer : Conduct comparative studies using:

- Molecular docking : Analyze binding affinity to target proteins (e.g., enzymes or receptors) via software like AutoDock Vina. The cyclopentyl ring’s smaller size vs. cyclohexyl may reduce steric hindrance .

- In vitro assays : Test inhibition kinetics (e.g., IC₅₀ values) against cyclopropyl derivatives to assess conformational flexibility’s role .

Q. What strategies resolve contradictions in reported solubility or stability data?

- Methodological Answer :

- Solubility profiling : Use dynamic light scattering (DLS) to measure aggregation in aqueous buffers (e.g., PBS vs. Tris-HCl). Discrepancies may arise from pH-dependent protonation of the amino group .

- Stability studies : Perform accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Hydrolysis of the acetate group in acidic conditions may explain instability .

Q. How can computational modeling optimize derivative synthesis for target applications?

- Methodological Answer :

- DFT calculations : Predict reaction pathways (e.g., substitution vs. elimination) using Gaussian or ORCA. Focus on transition-state energies to identify viable reagents .

- Retrosynthetic analysis : Tools like Pistachio or Reaxys can propose precursors (e.g., cyclopentyl ketones) and evaluate synthetic feasibility .

Data Analysis & Experimental Design

Q. What analytical techniques differentiate enantiomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- Circular dichroism (CD) : Compare CD spectra to established standards for absolute configuration determination .

Q. How should researchers design dose-response studies for in vivo toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.